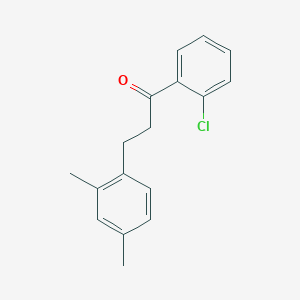
2'-Chloro-3-(2,4-dimethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2'-Chloro-3-(2,4-dimethylphenyl)propiophenone" is a chlorinated aromatic ketone with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds under different reaction conditions. For instance, chlorination reactions and the influence of substituents on phenolic compounds are explored, which can be relevant to understanding the reactivity and properties of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from substituted phenols or thiophenes. For example, the synthesis of 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride involves bromination, amination, cyclization, and acidification starting from a difluoropropiophenone . Although the target compound is not directly synthesized in these papers, the methodologies described could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
X-ray crystal structure analyses reported in the papers provide detailed insights into the molecular structures of chlorinated phenolic compounds . These analyses reveal the influence of chlorination on the molecular conformation and the presence of substituents on the aromatic ring. Such information is crucial for understanding the molecular structure of "2'-Chloro-3-(2,4-dimethylphenyl)propiophenone," as the position and nature of substituents can significantly affect the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The papers discuss various chemical reactions involving chlorinated phenolic compounds, such as the formation of dimer-type products from 2-chlorothiophene and the chlorination of substituted dimethylphenols . These reactions highlight the reactivity of chlorinated aromatic compounds and the potential pathways for further functionalization. The data suggest that the presence of electron-donating or withdrawing groups on the aromatic ring can influence the outcome of the reactions, which is relevant for predicting the reactivity of "2'-Chloro-3-(2,4-dimethylphenyl)propiophenone."
Physical and Chemical Properties Analysis
While the papers do not directly report the physical and chemical properties of "2'-Chloro-3-(2,4-dimethylphenyl)propiophenone," they do provide information on similar compounds. For instance, the chlorination of 2,4-dimethylphenols leads to the formation of chlorocyclohexadienones, which suggests that chlorination can significantly alter the physical properties of the parent compound . The presence of chloro and methyl groups is known to affect the boiling point, solubility, and stability of such compounds, which can be extrapolated to understand the properties of the compound .
Aplicaciones Científicas De Investigación
Chlorination Reactions
- Chlorination of Dimethylphenols : A study focused on the chlorination reactions of substituted dimethylphenols, including 2-chloro-4,6-dimethylphenol, yielding chlorocyclohexadienones. This research highlights the chemical behavior of compounds related to 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone in chlorination reactions (Gordon et al., 1994).
Biodegradability and Toxicity
- Anaerobic Biodegradability of Dimethylphenol : Investigations into the anaerobic biodegradability and toxicity of various phenols, including 2,4-dimethylphenol, were conducted. This study provides insights into the environmental impact and degradation pathways of phenolic compounds (O'Connor & Young, 1989).
Polymer Chemistry
- Copolymerization with Dimethylphenol : Research into the copolymerization of 2,6-dimethylphenol with other compounds, exploring the synthesis of polymers related to 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone. This paper contributes to the understanding of polymer chemistry involving dimethylphenols (Wei et al., 1991).
Environmental Analysis
- Determination of Phenolic Compounds in Water : A study examining the determination of priority phenolic compounds, including 2,4-dimethylphenol, in water and industrial effluents, highlights methods for analyzing environmental samples for phenolic content (Castillo et al., 1997).
Chemical Synthesis
- Synthesis of Functionalized Chromenes : Research on the synthesis of functionalized chromenes using phenol derivatives, such as 4-chloro-3,5-dimethylphenol, offers insights into chemical synthesis techniques that could be applicable to 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone (Yavari et al., 2004).
Molecular Spectroscopy
- Vibrational Analysis of Substituted Phenols : A study conducted a vibrational analysis of various substituted phenols, including dimethylphenols, providing valuable information on the molecular properties of these compounds (Rao & Rao, 2002).
Environmental Toxicology
- Degradation of Chlorodimethylphenol by UV Processes : A recent study explored the degradation of 4-chloro-3,5-dimethylphenol (a compound structurally similar to 2'-Chloro-3-(2,4-dimethylphenyl)propiophenone) by UV and UV/persulfate processes. This research provides insights into the environmental and toxicological aspects of such compounds (Li et al., 2020).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c1-12-7-8-14(13(2)11-12)9-10-17(19)15-5-3-4-6-16(15)18/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAOZSUIJOFPEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=CC=CC=C2Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644693 |
Source


|
| Record name | 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,4-dimethylphenyl)propiophenone | |
CAS RN |
898794-26-8 |
Source


|
| Record name | 1-Propanone, 1-(2-chlorophenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-Isopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B1293124.png)
![Methyl 5-oxo-1,5-dihydroimidazo[1,2-a]pyrimidine-6-carboxylate](/img/structure/B1293125.png)
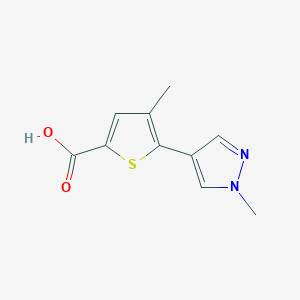

![[3-(1H-pyrazol-3-yl)phenyl]boronic acid](/img/structure/B1293131.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-methylphenyl]boronic acid](/img/structure/B1293132.png)
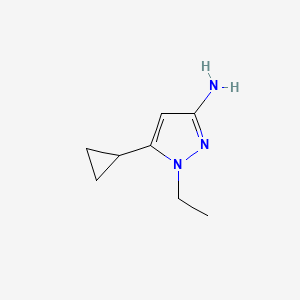
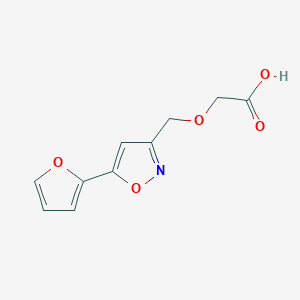
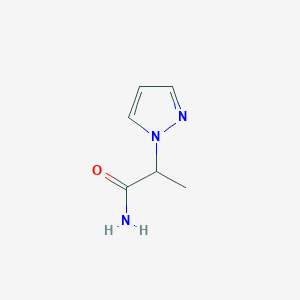

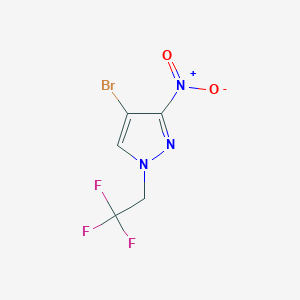

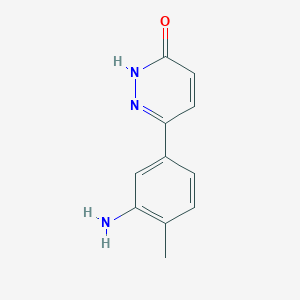
![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)